(2E)-oct-2-enoate
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Overview
Description
(2E)-oct-2-enoate is a monounsaturated fatty acid anion that is the conjugate base of (2E)-oct-2-enoic acid. Major species at pH 7.3. It is a monounsaturated fatty acid anion and a medium-chain fatty acid anion. It is a conjugate base of a (2E)-oct-2-enoic acid.
Scientific Research Applications
Synthesis and Analysis Techniques
- Methyl oct-cis-2-enoate was synthesized using quinoline poisoned palladium as a catalyst, demonstrating its utility in organic synthesis. Its structure was confirmed by infrared spectra, and its forms were separable by gas-liquid chromatography (GLC) in polar or non-polar columns, showcasing its potential in analytical chemistry (Mercuri, Carrazoni, & Brenner, 1964).
Applications in Alkaloid Synthesis
- The compound played a key role in the synthesis of racemic indolizidine 209B and its diastereomer, as well as in the formal synthesis of (−)-indolizidine 209B. These applications highlight its significance in the field of alkaloid synthesis, contributing to the development of potentially therapeutic compounds (Michael & Gravestock, 2000).
Polymerization Studies
- (2E)-oct-2-enoate, in the form of tin(II) octoate, has been used in studies concerning the polymerization of cyclic esters. These studies provide insights into the mechanisms of polymerization, which is crucial for developing materials with specific properties (Kowalski, Duda, & Penczek, 2000).
Chemical Compound Isolation and Characterization
- Methyl 2-naphthoates derivatives, including methyl oct-2-enoate, were isolated from the traditional Chinese herb Morinda officinalis. These compounds' structural characterization contributes to our understanding of naturally occurring chemical compounds and their potential uses (Yu et al., 2019).
Impurity Identification in Drug Substances
- The role of this compound in identifying impurities in drug substances was demonstrated through the analysis of an enoate drug substance, highlighting its application in pharmaceutical quality control (Wang et al., 2005).
Inorganic Chemistry and Catalysis
- The compound has been used in studies exploring hydrogenation catalysis by iron porphyrin, particularly in the hydrogenation of α,β-unsaturated esters to saturated esters. This research contributes to our understanding of catalytic processes in inorganic chemistry (Sakaki, Kojima, & Arai, 1994).
Environmental Chemistry
- Research on the action of ozone on methyl octadec-9-enoate in polar solvents provides insights into the mechanisms of aqueous ozonization of organic compounds, which is important for understanding environmental chemistry and pollution control (Killops, 1986).
Liquid Crystal Research
- Studies on the dependence of liquid-crystal transition temperatures and other physical properties on the position of nitrogen atoms and the double-bond configuration in octenoates, including this compound, contribute to the field of materials science and liquid crystal technology (Kelly & Fünfschilling, 1995).
Properties
Molecular Formula |
C8H13O2- |
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Molecular Weight |
141.19 g/mol |
IUPAC Name |
(E)-oct-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/p-1/b7-6+ |
InChI Key |
CWMPPVPFLSZGCY-VOTSOKGWSA-M |
Isomeric SMILES |
CCCCC/C=C/C(=O)[O-] |
SMILES |
CCCCCC=CC(=O)[O-] |
Canonical SMILES |
CCCCCC=CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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